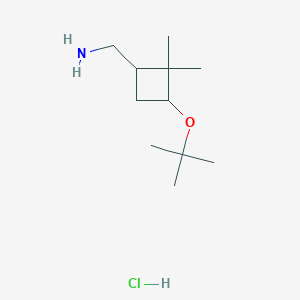

(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride

CAS No.: 2228825-11-2

Cat. No.: VC4596618

Molecular Formula: C11H24ClNO

Molecular Weight: 221.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2228825-11-2 |

|---|---|

| Molecular Formula | C11H24ClNO |

| Molecular Weight | 221.77 |

| IUPAC Name | [2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride |

| Standard InChI | InChI=1S/C11H23NO.ClH/c1-10(2,3)13-9-6-8(7-12)11(9,4)5;/h8-9H,6-7,12H2,1-5H3;1H |

| Standard InChI Key | YMIQQOIOISKGBP-UHFFFAOYSA-N |

| SMILES | CC1(C(CC1OC(C)(C)C)CN)C.Cl |

Introduction

(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride is a complex organic compound with a unique cyclobutyl structure and functional groups. It has garnered attention for its potential applications in medicinal chemistry and organic synthesis. The compound is classified as an organic amine due to the presence of an amine functional group, which plays a critical role in its reactivity and potential biological activity.

Synthesis and Applications

The synthesis of (3-(tert-Butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride typically involves several steps that may include the use of specific catalysts such as Lewis acids or bases, depending on the reaction conditions employed. Advanced techniques like flow microreactor systems can be used for industrial-scale production to enhance yield and reduce waste.

This compound is often used as a building block in the synthesis of more complex molecules due to its unique structural features. It participates in various chemical reactions, acting as a nucleophile due to the availability of lone pair electrons on the nitrogen atom. In biological contexts, compounds with similar structures may interact with specific receptors or enzymes, potentially influencing biochemical pathways associated with various disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume